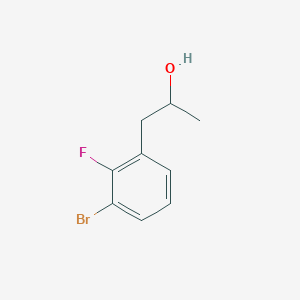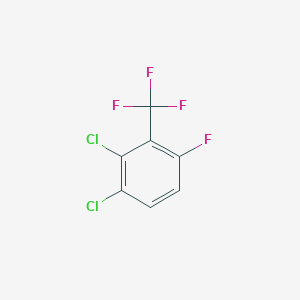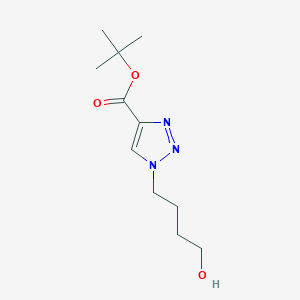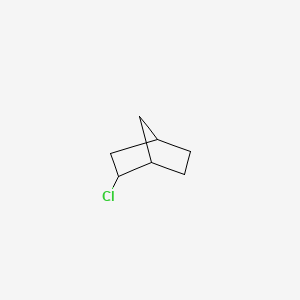
1-(3-Bromo-2-fluorophenyl)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Bromo-2-fluorophenyl)propan-2-ol is an organic compound with the molecular formula C9H10BrFO. This compound is characterized by the presence of a bromine atom and a fluorine atom attached to a phenyl ring, along with a hydroxyl group on the propanol chain. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(3-Bromo-2-fluorophenyl)propan-2-ol can be synthesized through several methods. One common approach involves the reaction of 3-bromo-2-fluorobenzaldehyde with a Grignard reagent, such as ethylmagnesium bromide, followed by hydrolysis. The reaction conditions typically include:
Solvent: Anhydrous ether or tetrahydrofuran (THF)
Temperature: -10°C to 0°C for the Grignard reaction, followed by room temperature for hydrolysis
Reagents: 3-bromo-2-fluorobenzaldehyde, ethylmagnesium bromide, water
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods, such as:
Catalytic hydrogenation: Using a palladium or platinum catalyst to reduce a precursor compound
Continuous flow synthesis: Employing automated systems to maintain consistent reaction conditions and improve yield
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Bromo-2-fluorophenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: Conversion to the corresponding ketone using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane)
Reduction: Reduction to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)
Substitution: Nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature
Reduction: NaBH4 in methanol at 0°C to room temperature
Substitution: Sodium azide (NaN3) in DMF (dimethylformamide) at elevated temperatures
Major Products Formed
Oxidation: 1-(3-Bromo-2-fluorophenyl)propan-2-one
Reduction: this compound (if starting from a ketone)
Substitution: 1-(3-Azido-2-fluorophenyl)propan-2-ol
Wissenschaftliche Forschungsanwendungen
1-(3-Bromo-2-fluorophenyl)propan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions
Medicine: Investigated for potential pharmacological properties, including anti-inflammatory and anticancer activities
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 1-(3-Bromo-2-fluorophenyl)propan-2-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine and fluorine atoms can enhance the compound’s binding affinity and specificity for certain molecular targets, influencing pathways involved in inflammation, cell proliferation, or apoptosis.
Vergleich Mit ähnlichen Verbindungen
1-(3-Bromo-2-fluorophenyl)propan-2-ol can be compared with other similar compounds, such as:
1-(3-Bromo-2-chlorophenyl)propan-2-ol: Similar structure but with a chlorine atom instead of fluorine, which may affect its reactivity and biological activity
1-(3-Bromo-2-methylphenyl)propan-2-ol: Contains a methyl group instead of fluorine, potentially altering its physical and chemical properties
The uniqueness of this compound lies in the combination of bromine and fluorine atoms, which can influence its reactivity and interactions in chemical and biological systems.
Eigenschaften
Molekularformel |
C9H10BrFO |
|---|---|
Molekulargewicht |
233.08 g/mol |
IUPAC-Name |
1-(3-bromo-2-fluorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H10BrFO/c1-6(12)5-7-3-2-4-8(10)9(7)11/h2-4,6,12H,5H2,1H3 |
InChI-Schlüssel |
SXKDBNOKSDWGBN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC1=C(C(=CC=C1)Br)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2-Methylbutan-2-yl)({[4-(methylsulfanyl)phenyl]methyl})amine](/img/structure/B12088552.png)
![2-({Bicyclo[2.2.1]heptan-2-yl}amino)cyclohexan-1-ol](/img/structure/B12088556.png)

![1-(3'-Chloro-4'-fluoro-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B12088561.png)
![Boronic acid, B-[2-ethoxy-5-(1-methylethyl)phenyl]-](/img/structure/B12088572.png)

![4-Morpholin-4-yl-2H-pyrido[1,2-a]pyrimidin-2-one](/img/structure/B12088586.png)







